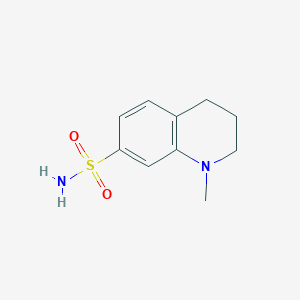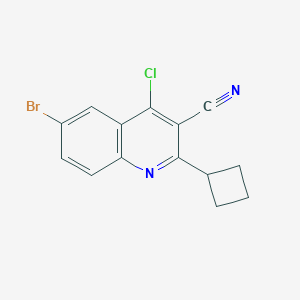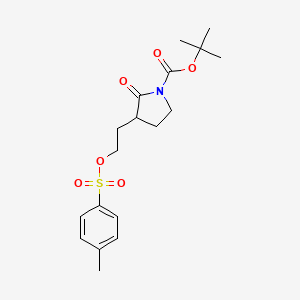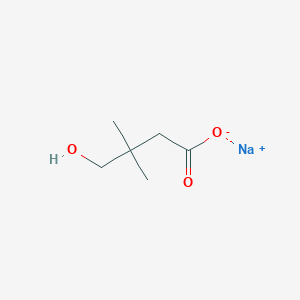
1-Metil-1,2,3,4-tetrahidroquinolina-7-sulfonamida
Descripción general
Descripción
1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide is a chemical compound with the molecular formula C10H14N2O2S and a molecular weight of 226.3 g/mol . It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrahydroquinoline core and a sulfonamide group.
Aplicaciones Científicas De Investigación
1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
The primary targets of 1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide are dopaminergic neurons in the brain . This compound has a broad spectrum of action in the brain and has gained special interest as a neuroprotectant .
Mode of Action
1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide interacts with its targets by antagonizing the behavioral syndrome produced by well-known neurotoxins . It is believed that MAO inhibition, free radicals scavenging properties, and antagonism to the glutamatergic system may play an essential role in its neuroprotective action .
Biochemical Pathways
This compound affects the dopamine metabolism pathway . It is formed as a condensation product of biogenic amines (i.e., phenylethylamines and catecholamines) with aldehydes or α-keto acids by the so-called Pictet–Spengler reaction .
Result of Action
The molecular and cellular effects of 1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide’s action include neuroprotection in various neurodegenerative illnesses of the central nervous system . It has been shown to produce some damage to dopaminergic neurons, as reflected by a mild but significant decrease in the striatal dopamine concentration in rats chronically administered this compound in high doses .
Análisis Bioquímico
Biochemical Properties
1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with monoamine oxidase (MAO) enzymes, acting as a reversible inhibitor .
Cellular Effects
1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can protect neurons from neurotoxic damage by inhibiting the activity of neurotoxic agents . Additionally, it has been observed to affect dopamine metabolism, which is crucial for maintaining normal cellular functions in the brain .
Molecular Mechanism
The molecular mechanism of 1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide involves its interaction with specific biomolecules. It binds to monoamine oxidase enzymes, inhibiting their activity and preventing the breakdown of neurotransmitters . This inhibition leads to increased levels of neurotransmitters, which can have antidepressant and neuroprotective effects . Furthermore, the compound has been shown to scavenge free radicals, providing additional neuroprotection .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide change over time. The compound is relatively stable, but its activity can degrade over extended periods . Long-term studies have shown that it maintains its neuroprotective effects, although the degree of protection may vary depending on the duration of exposure . In vitro and in vivo studies have demonstrated its sustained impact on cellular function, highlighting its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide vary with different dosages in animal models. At lower doses, it exhibits neuroprotective and antidepressant-like effects . At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits without causing harm .
Metabolic Pathways
1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase, affecting the metabolism of neurotransmitters . This interaction can alter metabolic flux and metabolite levels, leading to changes in cellular function . The compound’s involvement in these pathways highlights its potential for modulating biochemical processes and influencing overall metabolic activity .
Transport and Distribution
Within cells and tissues, 1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, facilitating its movement across cellular membranes . This interaction affects its localization and accumulation within different cellular compartments . Understanding these transport and distribution mechanisms is crucial for optimizing its therapeutic applications .
Subcellular Localization
The subcellular localization of 1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide plays a vital role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization influences its interactions with biomolecules and its overall effectiveness in modulating cellular processes .
Métodos De Preparación
The synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide typically involves several steps. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroquinoline structure.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the tetrahydroquinoline intermediate with a sulfonyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Análisis De Reacciones Químicas
1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Comparación Con Compuestos Similares
1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide can be compared with other similar compounds, such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: This compound shares a similar tetrahydroquinoline core but lacks the sulfonamide group.
Quinoline Derivatives: These compounds have a quinoline core and exhibit a wide range of biological activities, including antimalarial and anticancer properties.
The uniqueness of 1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide lies in its combination of the tetrahydroquinoline core and the sulfonamide group, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinoline-7-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-12-6-2-3-8-4-5-9(7-10(8)12)15(11,13)14/h4-5,7H,2-3,6H2,1H3,(H2,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJFDUTZTPBMDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[3-Bromo-4-(trifluoromethoxy)phenyl]methanamine](/img/structure/B1448096.png)
![2-Fluoro-2-[4-(propan-2-yl)phenyl]ethan-1-amine](/img/structure/B1448097.png)






![methyl (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[methyl-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl]amino]oxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate](/img/structure/B1448110.png)
![tert-Butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1448113.png)

